Compound Description: Pexidartinib is a dihydrochloride salt of a complex molecule containing pyrrolopyridine and trifluoromethylpyridine moieties. It is noted for its potent inhibition of Colony Stimulating Factor-1 Receptor (CSF-1R), a target for cancer therapy. The crystal structure of its dihydrate form has been determined, revealing a complex hydrogen-bonded framework structure involving water molecules and chloride ions.
Relevance: Pexidartinib shares the core 6-(trifluoromethyl)pyridin-3-yl substructure with methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Both compounds belong to a broader class of trifluoromethyl-containing heterocycles, often explored for their biological activities.
Compound Description: This compound exhibits potent inhibition of the platelet-derived growth factor (PDGF) receptor, specifically PDGF-betaR. It has an IC50 value of 0.05 μmol/L in a cell proliferation assay (CPA) and 0.03 μmol/L in an auto-phosphorylation assay (APA).
Relevance: The core structure of this compound, 1-methyl-1H-pyrrolo[2,3-b]pyridine, is closely related to the 1H-pyrrolo[2,3-b]pyridine moiety found in methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Both compounds belong to the pyrrolopyridine class, which is frequently investigated for various biological activities.
Compound Description: This compound is a benzazepine derivative synthesized through BECKMANN or SCHMIDT rearrangement of ethyl trans-4-oxo-1-phenyl-2-tetralincarboxylate. It serves as a precursor for various other benzazepine derivatives, some of which exhibit interesting rearrangement properties, leading to the formation of hydrocarbostyril derivatives (quinolinones) and pyrrolo[2,3-b]quinolines.
Relevance: While not directly analogous in structure, the rearrangement products of this compound, specifically the pyrrolo[2,3-b]quinolines, highlight the synthetic accessibility of related fused heterocycles. These products share structural similarities with methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, particularly the fused pyrrole-pyridine core.
Compound Description: This is a series of carboxylic acids derived from the pyrrolo[2,3-b]pyridine scaffold. The synthesis involved using ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate as a starting material, which was obtained through reactions with bromoacetone or chloroacetaldehyde. One compound from this series, designated as compound 10, exhibited in vitro antibacterial activity.
Relevance: This series of compounds highlights the structural diversity achievable within the pyrrolo[2,3-b]pyridine core by modifying substituents at different positions. The presence of the carboxylic acid group at the 5-position is analogous to the methyl carboxylate group in methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, emphasizing the potential for exploring various functionalities at this position.
Compound Description: This class of compounds is synthesized by a cascade heterocyclization reaction of 2-acyl-1,1,3,3-tetracyanopropenides (ATCNs) with aliphatic thiols. The reaction proceeds through a regioselective process, resulting in the formation of the pyrrolo[3,4-c]pyridine scaffold.
Relevance: These compounds, although featuring a pyrrolo[3,4-c]pyridine core rather than the pyrrolo[2,3-b]pyridine found in methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, demonstrate the reactivity of the pyrrole ring towards cascade heterocyclization reactions. This exemplifies the potential for synthesizing various fused heterocyclic systems with potential biological activities.
Compound Description: This novel class of fused heterocyclic compounds is obtained by reacting 2-acyl-1,1,3,3-tetracyanopropenides (ATCNs) with methyl mercaptoacetate. The reaction follows a cascade heterocyclization process, leading to the formation of the pyrrolo[3,4-d]thieno[2,3-b]pyridine scaffold.
Relevance: Although this compound features a more complex fused heterocyclic system compared to methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, it emphasizes the versatility of pyrrole as a building block for creating diverse fused heterocycles. The presence of a methyl carboxylate group at the 7-position in this compound is analogous to the ester functionality in the target molecule, highlighting the potential for similar modifications in the target molecule.
Ethyl [3-cyano-6-(2-thienyl)-4-trifluoromethylpyridin-2-ylthio]acetate (2) and Ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate (3)
Compound Description: These two compounds are key intermediates in a synthetic route explored for generating new thieno[2,3-b]pyridine derivatives with a trifluoromethyl group. They are derived from 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione (1) through reactions with ethyl chloroacetate.
Relevance: Both compounds share the 6-(2-thienyl)-4-trifluoromethylpyridine substructure with methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, highlighting the presence of trifluoromethylated pyridines in various heterocyclic systems investigated for their biological and chemical properties.
Compound Description: This compound is a new 3,4-pyridinedicarboximide derivative with analgesic activity. Its stability in aqueous solutions was investigated across various pH values and temperatures. The compound was found to be susceptible to hydrolysis, and its degradation products were analyzed using HPLC and TLC. [, ]
Relevance: Despite having a different core structure, specifically pyrrolo[3,4-c]pyridine, this compound demonstrates the use of a substituted pyrrolopyridine scaffold in medicinal chemistry. The presence of the piperazinylpropyl group at the 2-position highlights the potential for introducing various side chains with specific functionalities in related compounds, such as methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. [, ]
BAY 41-2272 [5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine]
Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator, capable of inducing relaxation in ovine pulmonary artery. It exhibits a pD2 value of 6.82 ± 0.16 and Emax of 92.30 ± 2.31% (n = 8) in precontracted pulmonary artery rings.
Relevance: This compound, although belonging to the pyrazolo[3,4-b]pyridine class, highlights the use of similar fused bicyclic heterocycles for targeting specific biological activities. The presence of the cyclopropyl and fluorobenzyl substituents demonstrates the potential for incorporating similar modifications into related compounds, including methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, to modulate their pharmacological properties.
Compound Description: Compound 36b exhibits potent and selective inhibition of Janus kinase 1 (JAK1), demonstrating an IC50 value of 0.044 nM. This compound shows significant selectivity over JAK2, JAK3, and TYK2, highlighting its potential as a therapeutic agent for diseases associated with JAK1 activity, such as pulmonary fibrosis. It has an oral bioavailability exceeding 36%.
Relevance: This compound shares the core N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide structure with methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, emphasizing the importance of this scaffold for developing potent and selective inhibitors. The presence of the trifluoromethyl-substituted piperidine moiety at the 4-position in compound 36b highlights the potential for incorporating various substituents at this position in related compounds to modulate their activity and selectivity.
Compound Description: This is a class of compounds synthesized as analogs of milrinone, a known cardiotonic agent. These analogs feature a variety of polar substituents at the 2-position, including CO2C2H5, (CH2)2CO2CH3, (CH2)3CO2C2H5, CH2OCH3, and CF3. These compounds were evaluated for their cardiotonic activity on guinea pig atria.
Relevance: While these compounds are based on a pyridinecarboxylic acid core, the presence of the CF3 substituent at the 2-position in some analogs directly relates to the 6-(trifluoromethyl) substitution in methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This highlights the potential of trifluoromethylated heterocycles in the development of cardiotonic agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.